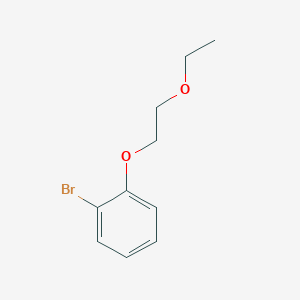
1-Bromo-2-(2-ethoxyethoxy)benzene
Descripción general
Descripción
1-Bromo-2-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where a bromine atom and an ethoxyethoxy group are substituted on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-ethoxyethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 2-(2-ethoxyethoxy)phenol with phosphorus tribromide (PBr3) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine atom can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
Oxidation and Reduction: The ethoxyethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-ethoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)benzene involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The ethoxyethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxybenzene: This compound lacks the additional ethoxy group, making it less complex.
2-Bromoethoxybenzene: Similar in structure but with different substitution patterns on the benzene ring
Uniqueness
1-Bromo-2-(2-ethoxyethoxy)benzene is unique due to the presence of both a bromine atom and an ethoxyethoxy group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Propiedades
IUPAC Name |
1-bromo-2-(2-ethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRHZTWLBRRHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
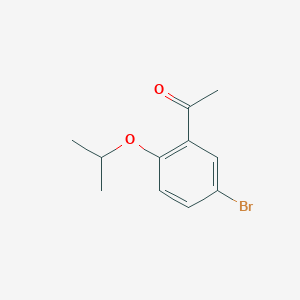
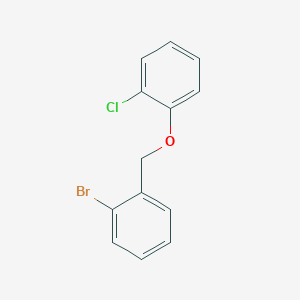
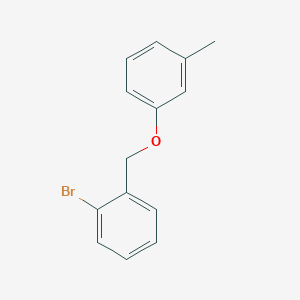
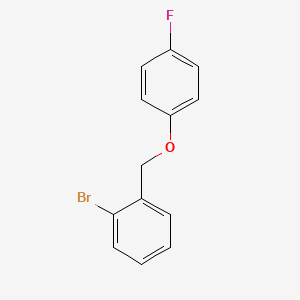
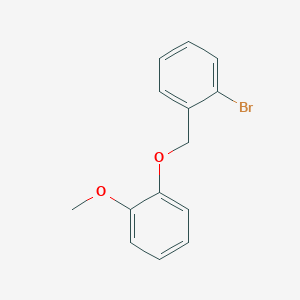
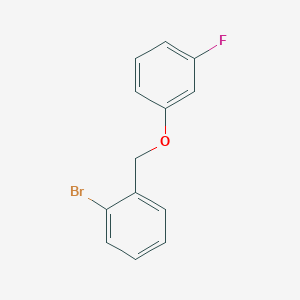
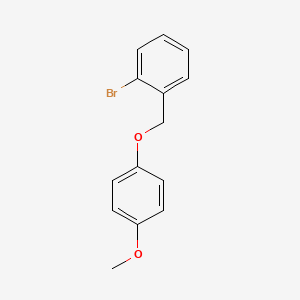
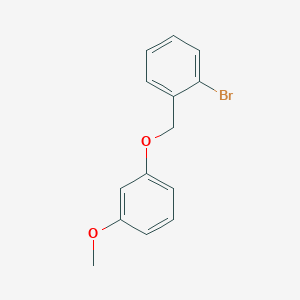
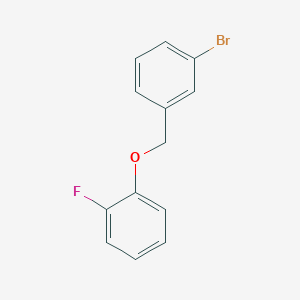
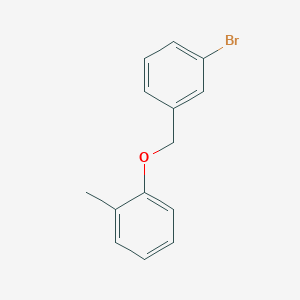
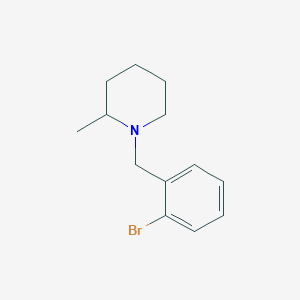
![Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859482.png)
![Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859492.png)
![Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859497.png)
